molecular formula C8H12S4 B14714600 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- CAS No. 14859-19-9

1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-

Cat. No.: B14714600
CAS No.: 14859-19-9
M. Wt: 236.5 g/mol
InChI Key: LXZGBOGGGFJOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-: is an organosulfur compound that features two 1,3-dithiane rings connected by a double bond. This compound is part of the dithiane family, which is known for its utility in organic synthesis, particularly as a protecting group for carbonyl compounds. The presence of sulfur atoms in the ring structure imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds (such as aldehydes and ketones) through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the removal of water to drive the formation of the dithiane ring. Common catalysts include p-toluenesulfonic acid, silica gel, and yttrium triflate .

Industrial Production Methods: Industrial production of 1,3-dithianes often employs similar methods but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents . This method is advantageous for large-scale synthesis due to its high chemoselectivity and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dithianes undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes and alcohols.

    Substitution: Various substituted dithianes.

    Deprotection: Regenerated carbonyl compounds (aldehydes and ketones).

Scientific Research Applications

1,3-Dithianes are widely used in scientific research due to their versatility:

Mechanism of Action

The mechanism of action of 1,3-dithianes involves their ability to act as nucleophiles or electrophiles, depending on the reaction conditions. The sulfur atoms in the dithiane ring can stabilize negative charges, making them effective intermediates in various organic reactions. The compound can form stable carbanions when treated with strong bases, which can then participate in nucleophilic addition or substitution reactions .

Comparison with Similar Compounds

Uniqueness: 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- is unique due to its double-ring structure, which provides enhanced stability and reactivity compared to its analogs. This compound’s ability to form stable carbanions and participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis.

Properties

CAS No.

14859-19-9

Molecular Formula

C8H12S4

Molecular Weight

236.5 g/mol

IUPAC Name

2-(1,3-dithian-2-ylidene)-1,3-dithiane

InChI

InChI=1S/C8H12S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2

InChI Key

LXZGBOGGGFJOIE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C2SCCCS2)SC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.